molecular formula C24H21NO6 B11387543 N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11387543
M. Wt: 419.4 g/mol
InChI Key: DFXXEJLQZQPFAL-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex hybrid molecule featuring a benzodioxole moiety linked via a propanamide chain to a substituted furochromen scaffold. The benzodioxole group contributes electron-rich aromaticity, while the furochromen core (a fused furan-chromene system) may confer photophysical or bioactive properties.

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C24H21NO6/c1-13-11-28-20-9-21-18(8-17(13)20)14(2)16(24(27)31-21)4-6-23(26)25-10-15-3-5-19-22(7-15)30-12-29-19/h3,5,7-9,11H,4,6,10,12H2,1-2H3,(H,25,26)

InChI Key

DFXXEJLQZQPFAL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the furochromenone core: This involves the condensation of appropriate aldehydes with active methylene compounds under acidic or basic conditions.

    Coupling reactions: The benzodioxole and furochromenone intermediates are coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct analogs of the target compound are absent in the provided literature, structurally related amide-containing derivatives and fused heterocyclic systems offer insights into trends in synthesis, stability, and structure-property relationships.

Sulfamoyl Phenyl Alkanamides (Compounds 5a–5d)

Compounds 5a–5d (Table 1) share a sulfamoylphenyl-amide scaffold with variable alkyl chains. Though distinct from the target compound’s benzodioxol-furochromen architecture, these derivatives highlight how alkyl chain length influences physicochemical properties:

Table 1: Comparative Data for Compounds 5a–5d

Compound Alkyl Chain Yield (%) Melting Point (°C) [α]D (c, solvent) EI-MS [M+H]+
5a Butyryl 51.0 180–182 +4.5° (0.10, MeOH) 327.4
5b Pentanoyl 45.4 174–176 +5.7° (0.08, MeOH) 341.4
5c Hexanoyl 48.3 142–143 +6.4° (0.10, MeOH) 355.4
5d Heptanoyl 45.4 143–144 +4.7° (0.10, MeOH) 369.4*

Key Observations :

  • Melting Points : Longer alkyl chains (e.g., 5c, 5d) reduce crystallinity, lowering melting points compared to shorter chains (5a, 5b) .
  • Stereochemical Purity : All compounds exhibit positive optical rotation, indicating retention of stereochemistry during synthesis.
  • Synthetic Yield : Yields remain moderate (45–51%), unaffected by chain length, suggesting consistent reactivity of the sulfamoylphenyl intermediate .
Norbornene Dicarboximide Derivatives (Compound 9)

Compound 9, a norbornene dicarboximide with dimethoxybenzyl and pyridyl substituents, shares an amide bond but diverges significantly in core structure. Key distinctions include:

  • Stereoisomerism: Compound 9 exists as four stereoisomers due to its rigid norbornene scaffold, contrasting with the target compound’s planar furochromen system .
  • Synthetic Approach: Purification via hexane/ethyl acetate (1:1) highlights its polarity, whereas compounds 5a–5d required methanol/dichloromethane gradients .
Functional Group Impact on Properties
  • Benzodioxole vs. Sulfamoyl Phenyl : The benzodioxole group in the target compound may enhance metabolic stability compared to the sulfamoyl phenyl group in 5a–5d, which is prone to hydrolysis .
  • Furochromen vs. Norbornene: The furochromen system’s conjugated π-electrons could enable fluorescence or UV absorption, unlike the saturated norbornene core in Compound 9 .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18N2O4C_{18}H_{18}N_{2}O_{4} with a molecular weight of approximately 326.3 g/mol. Its structure features a benzodioxole moiety linked to a furochromenyl group, which is significant for its biological interactions.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction mechanisms.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress in cellular systems. This property may contribute to its anticancer effects by reducing reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Research suggests that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Cycle Progression : Studies have shown that the compound can arrest the cell cycle at the G2/M phase in cancer cells.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

Case Studies

Data Tables

Biological ActivityObserved EffectReference
AnticancerInhibition of MCF-7 cells
AntioxidantReduced oxidative stress
Anti-inflammatoryDecreased TNF-alpha levels

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